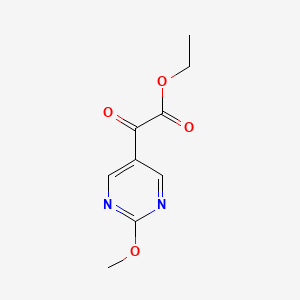

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-8(13)7(12)6-4-10-9(14-2)11-5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENZQDKAHBKPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743656 | |

| Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-52-1 | |

| Record name | Ethyl (2-methoxypyrimidin-5-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate

Introduction: The Significance of Pyrimidine-Based α-Keto Esters in Drug Discovery

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities. When functionalized with an α-keto ester moiety at the C5 position, as in Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a molecule of significant interest for drug development professionals is created. This structural motif serves as a versatile pharmacophore and a key building block for the synthesis of more complex molecules with potential applications as antivirals, antineoplastics, and immunomodulators. The α-keto ester functionality, in particular, is a known reactive handle for various chemical transformations, enabling the exploration of a wide chemical space in the quest for novel therapeutic entities.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound and a detailed protocol for its characterization. The methodologies presented are grounded in established chemical principles and are designed to be both robust and reproducible in a research and development setting.

Proposed Synthesis of this compound

The synthesis of the target compound can be strategically approached through a multi-step sequence, commencing with the commercially available 2-methoxypyrimidine. The proposed pathway involves the introduction of a suitable functional group at the 5-position to facilitate the subsequent installation of the ethyl oxoacetate side chain. A plausible and efficient method involves the lithiation of a halogenated precursor followed by reaction with diethyl oxalate.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-bromopyrimidine

-

Rationale: Bromination at the C5 position of the pyrimidine ring is a crucial first step to introduce a handle for subsequent functionalization. The 5-position is electronically favored for electrophilic substitution in pyrimidines. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

-

Procedure:

-

To a solution of 2-methoxypyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methoxy-5-bromopyrimidine.

-

Step 2: In situ Generation of 2-Methoxy-5-lithiopyrimidine

-

Rationale: Halogen-lithium exchange is a classic and highly efficient method for the generation of organolithium reagents. This nucleophilic species is essential for the subsequent C-C bond formation with diethyl oxalate. The reaction is performed at low temperature (-78 °C) to prevent side reactions.

-

Procedure:

-

Dissolve 2-methoxy-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Step 3: Synthesis of this compound

-

Rationale: The highly nucleophilic 2-methoxy-5-lithiopyrimidine will readily attack one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of ethoxide yields the desired α-keto ester. Diethyl oxalate is a readily available and suitable C2-building block for this transformation.[1][2][3][4]

-

Procedure:

-

To the freshly prepared solution of 2-methoxy-5-lithiopyrimidine at -78 °C, add a solution of diethyl oxalate (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

-

Characterization of this compound

A comprehensive characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | s | 2H | H-4, H-6 (Pyrimidine) | Protons on the pyrimidine ring are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms. |

| ~4.40 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ | Typical chemical shift for a methylene group adjacent to an ester oxygen. |

| ~4.10 | s | 3H | -OCH₃ | Singlet for the methoxy group protons on the pyrimidine ring.[5][6] |

| ~1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ | Typical chemical shift for a methyl group of an ethyl ester. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | C =O (keto) | The ketone carbonyl carbon is expected to be significantly downfield. |

| ~165.0 | C =O (ester) | The ester carbonyl carbon appears at a characteristic downfield position. |

| ~163.0 | C-2 (Pyrimidine) | Carbon attached to the methoxy group and two nitrogen atoms.[7][8] |

| ~158.0 | C-4, C-6 (Pyrimidine) | Equivalent carbons in the pyrimidine ring, deshielded by the nitrogen atoms. |

| ~120.0 | C-5 (Pyrimidine) | Carbon atom attached to the oxoacetate group. |

| ~63.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~55.0 | -OCH₃ | Methoxy carbon.[5] |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1740-1720 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl group.[9][10][11] |

| ~1700-1680 | Strong | C=O stretch (keto) | Characteristic strong absorption for a ketone carbonyl group, potentially at a slightly lower frequency due to conjugation with the pyrimidine ring.[9][10][11] |

| ~1600-1550 | Medium | C=N, C=C stretch (pyrimidine ring) | Aromatic ring stretching vibrations.[12][13] |

| ~1300-1000 | Strong | C-O stretch | Stretching vibrations of the ester and ether C-O bonds. |

Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)

| m/z (calculated) | m/z (found) | Assignment | Rationale |

| 211.0662 | --- | [M+H]⁺ | Protonated molecular ion. |

| 233.0481 | --- | [M+Na]⁺ | Sodium adduct of the molecular ion. |

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and subsequent fragmentation of the pyrimidine ring, providing further structural confirmation.[14][15][16][17][18]

Conclusion

This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed synthetic strategy leverages well-established organometallic and condensation reactions, offering a reliable pathway to this valuable building block. The detailed characterization protocol, including predicted spectroscopic data, provides a comprehensive framework for the verification of the final product's identity and purity. This information is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and related pyrimidine derivatives for the advancement of novel therapeutic agents.

References

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Gas-phase fragmentation of protonated C60-pyrimidine deriv

- Mass spectral fragmentation modes of pyrimidine deriv

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (n.d.). Canadian Journal of Chemistry.

- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- FT-IR data of pyrimidine derivatives compounds. (n.d.).

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.).

- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Ethyl 2-((5-chloropyridin-2-yl)amino)

- SYNTHESIS OF PYRIMIDINE DERIV

- Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.

- ethyl 2-(2-(methylthio)pyrimidin-5-yl)

- Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (n.d.). Taylor & Francis Online.

- Spectroscopic Properties. (2021). Chemistry LibreTexts.

- 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.).

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect.

- Ethyl 2-amino-2-pyrimidin-5-yl-acet

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic N

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.).

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide. (2025). BenchChem.

- Ethyl 2-((5-chloropyridin-2-yl)amino)

- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Ethyl 2-((5-chloropyridin-2-yl)amino)

- 1H NMR Chemical Shift. (n.d.).

- IR signals for carbonyl compounds. (n.d.). Khan Academy.

- Reaction of amines with diethyl oxalate (Hofmann amine separ

- Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Chemistry Stack Exchange.

- Synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (4). (n.d.).

- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. (2025). BenchChem.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.).

- Why doesn't the reaction between molecule "B" and diethyl oxalate yield a diester? (2023). Chemistry Stack Exchange.

- Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. (n.d.). NIH.

- Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. (2024).

- Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate. (n.d.).

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. article.sapub.org [article.sapub.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structure, which marries a pyrimidine core with an ethyl oxoacetate side chain, presents a versatile scaffold for the development of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore, found in a multitude of FDA-approved drugs, and is known to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its synthesis, reactivity, and potential applications, to empower researchers in their quest for new medicines.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of a compound is paramount for its successful application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can compile its known attributes and draw inferences from related structures.

Core Structural and Physical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | ChemScene[1] |

| Molecular Weight | 210.19 g/mol | ChemScene[1] |

| CAS Number | 1346597-52-1 | ChemScene[1] |

| Purity | ≥95% | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8℃ | ChemScene[1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Computed Chemical Properties

Computational models provide valuable estimations of a molecule's behavior and characteristics.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 78.38 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.231 | ChemScene[1] |

| Hydrogen Bond Acceptors | 6 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

The low LogP value suggests that the compound is relatively hydrophilic, which could influence its pharmacokinetic properties, such as absorption and distribution. The presence of multiple hydrogen bond acceptors indicates its potential to interact with biological macromolecules through hydrogen bonding.

Synthesis and Reactivity: Forging the Core Scaffold

Proposed Synthetic Pathway

A potential synthetic approach could involve the reaction of 2-methoxy-5-pyrimidinecarboxaldehyde with diethyl oxalate in the presence of a suitable base.

Diagram 2: Proposed Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

-

2-Methoxy-5-pyrimidinecarboxaldehyde

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add a solution of 2-methoxy-5-pyrimidinecarboxaldehyde (1.0 equivalent) in anhydrous ethanol dropwise.

-

After stirring for 15 minutes, add diethyl oxalate (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl until the pH is neutral.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. Standard spectroscopic techniques would be employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the pyrimidine ring protons.

-

¹³C NMR: Would reveal the carbon skeleton of the molecule, including the carbonyl carbons of the ester and ketone, and the carbons of the pyrimidine and methoxy groups.

-

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functionalities, as well as C-O and C-N stretching vibrations.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Applications in Drug Development: A Scaffold of Potential

The pyrimidine core is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The presence of the methoxy and ethyl oxoacetate substituents on the pyrimidine ring of this compound offers multiple points for further chemical modification, allowing for the fine-tuning of its pharmacological profile. This makes it an attractive starting material or intermediate for the synthesis of compound libraries aimed at identifying new drug candidates.

While specific biological activity data for this compound is not yet prevalent in the public domain, its structural motifs suggest potential for investigation in several therapeutic areas. The α-ketoester functionality, for instance, is a known pharmacophore in various enzyme inhibitors.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery and development. This guide has consolidated the available information on its physicochemical properties and proposed a viable synthetic strategy. Future research should focus on the experimental validation of its physical and chemical properties, the optimization of its synthesis, and a thorough investigation of its biological activities. The elucidation of its pharmacological profile will be a critical step in unlocking the full therapeutic potential of this versatile pyrimidine derivative. As our understanding of this compound grows, so too will its potential to contribute to the development of the next generation of medicines.

References

-

Dandia, A., Singh, R., & Khaturia, S. (2006). A new convenient one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones in aqueous medium. Journal of the Brazilian Chemical Society, 17(7), 1443-1446. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate (CAS 1346597-52-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a pyrimidine core functionalized with a methoxy group and an ethyl α-ketoester substituent, presents a unique combination of reactive sites for the synthesis of complex, biologically active molecules.[2] Pyrimidine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including antiviral, anticancer, and antimalarial properties.[2] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a proposed synthetic route, expected reactivity, and potential applications of this valuable building block.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below. This data is essential for planning synthetic transformations and ensuring safe handling and storage.[3]

| Property | Value | Reference(s) |

| CAS Number | 1346597-52-1 | [3] |

| Molecular Formula | C₉H₁₀N₂O₄ | [3] |

| Molecular Weight | 210.19 g/mol | [3] |

| Appearance | (Predicted) White to off-white solid or oil | N/A |

| Purity | ≥95% (as commercially available) | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 78.38 Ų | [3] |

| logP (calculated) | 0.231 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 4 | [3] |

| SMILES | CCOC(=O)C(=O)C1=CN=C(N=C1)OC | [3] |

Proposed Synthesis

The proposed synthetic pathway involves two main steps:

-

Lithiation of 2-methoxy-5-bromopyrimidine: This step involves a halogen-metal exchange to generate a nucleophilic organolithium species at the 5-position of the pyrimidine ring.

-

Acylation with diethyl oxalate: The generated lithiated pyrimidine then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form the desired α-ketoester.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-methoxy-5-bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methoxy-5-bromopyrimidine (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour to ensure complete halogen-metal exchange.

-

Acylation: A solution of diethyl oxalate (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, the reaction is stirred at -78 °C for 2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The α-ketoester moiety and the pyrimidine ring offer distinct sites for chemical modification.

Reactions at the α-Ketoester Moiety

The α-ketoester functionality is a key reactive handle for various transformations:

-

Reduction: The ketone can be selectively reduced to an α-hydroxy ester, a common structural motif in many natural products and pharmaceuticals.

-

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group, leading to the formation of α-amino acid derivatives.[5]

-

Wittig and Related Reactions: The ketone can react with phosphorus ylides to form α,β-unsaturated esters.

-

Heterocycle Formation: The 1,2-dicarbonyl system can serve as a precursor for the synthesis of various heterocyclic rings, such as quinoxalines (via condensation with 1,2-diamines) or imidazoles.

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 3. chemscene.com [chemscene.com]

- 4. innospk.com [innospk.com]

- 5. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate: A Case Study in Data Accessibility

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Spectroscopic Data

In the landscape of chemical research and drug development, the meticulous characterization of novel compounds is paramount. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), form the bedrock of molecular structure elucidation and purity assessment. This guide was intended to provide a comprehensive analysis of the spectroscopic data for Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a molecule of interest within the broader class of pyrimidine derivatives often explored in medicinal chemistry.

This scenario presents a common challenge in the scientific community, particularly for non-commercially produced or niche intermediates. The absence of such foundational data can impede further research and development efforts. Therefore, this guide will pivot to address the implications of this data gap and provide a framework for the predicted spectroscopic features of this compound based on established principles of spectroscopy and the analysis of structurally similar compounds. Furthermore, we will outline the methodologies that would be employed to acquire and interpret this data, should a sample of the compound be available.

Molecular Structure and Predicted Spectroscopic Characteristics

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal signals corresponding to each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | Singlet | 2H | H4, H6 (Pyrimidine) | Protons on electron-deficient aromatic rings are significantly deshielded and appear at high chemical shifts. |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |

| ~4.1 | Singlet | 3H | -OCH₃ | The methoxy protons are in a singlet as there are no adjacent protons to couple with. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are adjacent to a methylene group, resulting in a triplet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O (Ketone) | The α-keto carbonyl carbon is highly deshielded. |

| ~165 | C=O (Ester) | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. |

| ~160-170 | C2, C4, C6 (Pyrimidine) | Carbons in the electron-deficient pyrimidine ring will appear at high chemical shifts. |

| ~120 | C5 (Pyrimidine) | The carbon atom of the pyrimidine ring attached to the glyoxylate moiety. |

| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is shifted downfield by the adjacent oxygen. |

| ~55 | -OCH₃ | The methoxy carbon is in a typical range for such functional groups. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is found in the upfield aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1730-1750 | C=O stretch | Ester carbonyl |

| ~1680-1700 | C=O stretch | Ketone carbonyl |

| ~1550-1600 | C=N and C=C stretch | Pyrimidine ring |

| ~1200-1300 | C-O stretch | Ester and ether |

| ~2850-3000 | C-H stretch | Aliphatic |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Predicted Mass Spectrum

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z = 210, corresponding to the molecular weight of the compound (C₉H₁₀N₂O₄).

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Cleavage of the bond between the two carbonyl groups.

-

Fragmentation of the pyrimidine ring.

-

Fragmentation Pathway in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion and Future Outlook

While the actual experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its predicted spectral characteristics and the established methodologies for their acquisition and interpretation. The inability to locate this data underscores a broader challenge in the accessibility of chemical characterization information, which is crucial for the advancement of scientific research.

For researchers and organizations in possession of this compound, it is highly encouraged to perform the analyses outlined in this guide and to consider publishing the data in open-access repositories to benefit the wider scientific community. Until then, the predictive analyses presented here, grounded in the fundamental principles of spectroscopy, offer a valuable starting point for anyone working with this or structurally related molecules.

References

Due to the lack of specific literature containing the experimental data for the topic compound, a formal reference list citing such data cannot be provided. The information presented is based on established principles of organic spectroscopy, which are covered in standard university-level textbooks and reference materials on the subject.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Molecular structure and formula of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from chemical databases, this document serves as a technical resource for professionals engaged in the synthesis and evaluation of novel molecular entities.

Chemical Identity and Molecular Architecture

This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methoxy group and an ethyl oxoacetate moiety. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its potential biological activity.

Nomenclature and Identifiers

-

Systematic Name: Ethyl 2-(2-methoxypyrimidin-5-yl)-2-oxoacetate

-

Common Synonym: 2-(2-Methoxypyrimidin-5-yl)-2-oxoacetic acid ethyl ester

-

CAS Number: 1346597-52-1[1]

-

Molecular Formula: C₉H₁₀N₂O₄[1]

-

Molecular Weight: 210.19 g/mol [1]

Structural Representation

The two-dimensional structure of this compound is depicted below. The molecule features a pyrimidine ring, which is a diazine, at its core. A methoxy group is attached at the 2-position, and an ethyl oxoacetate group is at the 5-position.

Figure 2. Plausible retrosynthetic pathway for this compound.

Hypothetical Synthesis Protocol:

-

Methoxylation: 2-Chloro-5-bromopyrimidine could be reacted with sodium methoxide in a suitable solvent like methanol or THF to yield 2-methoxy-5-bromopyrimidine. This is a standard nucleophilic aromatic substitution reaction.

-

Metal-Halogen Exchange and Acylation: The 5-bromo substituent on the pyrimidine ring can be converted to an organometallic species (e.g., a Grignard or organolithium reagent) via metal-halogen exchange. This nucleophilic intermediate can then be reacted with an excess of diethyl oxalate to introduce the ethyl oxoacetate moiety at the 5-position.

-

Work-up and Purification: The reaction would be quenched with a mild acid, followed by extraction and purification using techniques like column chromatography to isolate the desired product, this compound.

Causality in Experimental Choices:

-

Choice of Starting Material: 2-Chloro-5-bromopyrimidine is a commercially available and logical precursor, with the two different halogen atoms allowing for selective reactions. The chlorine at the 2-position is more activated towards nucleophilic substitution than the bromine at the 5-position.

-

Grignard/Organolithium Formation: This is a classic and effective method for creating a carbon-carbon bond on an aromatic ring at the position of a halogen.

-

Diethyl Oxalate as Acylating Agent: This reagent provides the necessary ethyl oxoacetate group in a single step.

Potential Applications in Drug Discovery and Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, including antivirals and anticancer agents. While specific biological activity for this compound is not yet reported, its structural motifs suggest several areas of potential interest for researchers.

As a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2- and 5-positions can be further elaborated to target specific pockets within the ATP-binding site, thereby conferring potency and selectivity.

Intermediate in the Synthesis of More Complex Molecules

The ethyl oxoacetate group is a versatile functional handle for further chemical transformations. It can undergo a variety of reactions, such as:

-

Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain.

-

Heterocycle Formation: Condensation with binucleophiles (e.g., hydrazines, ureas) to construct more complex heterocyclic systems.

-

Reduction: Selective reduction of the ketone or ester to introduce new stereocenters.

These potential transformations make this compound a valuable building block for creating libraries of diverse compounds for high-throughput screening.

Conclusion

This compound is a compound with significant potential as a scaffold and intermediate in medicinal chemistry. Its pyrimidine core, combined with strategically placed functional groups, offers a platform for the design and synthesis of novel therapeutic agents. While experimental data on its properties and biological activity are currently limited, this guide provides a solid foundation based on its chemical structure and established principles of drug design. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

Sources

An Enigmatic Building Block: Unraveling the Potential of Ethyl 2-(2-Methoxy-5-pyrimidinyl)-2-oxoacetate in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methoxy-5-pyrimidinyl)-2-oxoacetate is a unique heterocyclic compound characterized by a pyrimidine ring substituted with a methoxy group and an ethyl oxoacetate moiety. This arrangement of functional groups suggests a rich and versatile reactivity profile, positioning it as a potentially valuable, yet currently under-documented, building block in the synthesis of complex organic molecules. Its structural motifs are frequently encountered in biologically active compounds, hinting at its promise in the fields of medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the known properties and explore the theoretical potential of this compound as a strategic component in modern organic synthesis.

Physicochemical Properties and Structural Features

A foundational understanding of a building block's intrinsic properties is paramount for its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1346597-52-1 | ChemScene |

| Molecular Formula | C₉H₁₀N₂O₄ | ChemScene |

| Molecular Weight | 210.19 g/mol | ChemScene |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

The structure of this compound features several key reactive sites that are likely to dictate its chemical behavior:

-

The α-Keto Ester Moiety: This versatile functional group is a cornerstone of organic synthesis, susceptible to a wide array of transformations. The electrophilic ketone and ester carbonyl carbons are prime targets for nucleophilic attack.

-

The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring can influence the reactivity of its substituents and can itself participate in various reactions, including nucleophilic aromatic substitution under certain conditions.

-

The Methoxy Group: This electron-donating group at the 2-position of the pyrimidine ring can modulate the electronic properties of the heterocyclic system, potentially influencing its reactivity and the regioselectivity of reactions.

Synthetic Utility: A Landscape of Potential

While specific, documented applications of this compound as a building block are not prevalent in the readily accessible scientific literature, its structure allows for informed predictions of its potential roles in the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry.

Gateway to Fused Pyrimidine Systems

One of the most promising applications of this building block lies in its potential to serve as a precursor to a variety of fused pyrimidine ring systems. The α-keto ester functionality is a well-established handle for constructing new rings.

Conceptual Workflow for Fused Heterocycle Synthesis:

Figure 1. Conceptual workflow for the synthesis of fused pyrimidine derivatives.

Experimental Rationale:

The reaction of α-keto esters with binucleophiles is a classic and powerful strategy for heterocycle synthesis. For instance, condensation with guanidine or substituted guanidines could lead to the formation of pteridine derivatives, which are core structures in many biologically active molecules. Similarly, reactions with other nitrogen-based nucleophiles like amidines or hydrazines could provide access to a diverse array of fused nitrogen-containing heterocycles. The methoxy group on the pyrimidine ring could potentially be used as a handle for further functionalization, for example, through nucleophilic aromatic substitution, to introduce additional diversity into the target molecules.

Participation in Multicomponent Reactions

The structural features of this compound make it an ideal candidate for participation in multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.

Hypothetical Multicomponent Reaction Strategy:

Figure 2. A hypothetical Ugi-type multicomponent reaction.

Causality in Experimental Design:

In a hypothetical Ugi-type reaction, the ketone of the α-keto ester could react with an amine to form a Schiff base in situ. This intermediate could then be attacked by an isocyanide, followed by interception by the ester group (or an external nucleophile) to generate highly functionalized and complex molecular scaffolds. The pyrimidine moiety would be incorporated into the final product, offering a handle for tuning the pharmacological properties of the resulting compounds.

Challenges and Future Directions

The primary challenge in utilizing this compound is the current lack of detailed, publicly available research on its reactivity and synthetic applications. To unlock its full potential, future research should focus on:

-

Systematic Reactivity Profiling: A thorough investigation of its reactions with a wide range of nucleophiles and electrophiles is necessary to map out its chemical behavior.

-

Development of Novel Synthetic Methodologies: Exploring its use in various named reactions and multicomponent reactions will be crucial to establish its utility as a versatile building block.

-

Application in Target-Oriented Synthesis: The synthesis of libraries of compounds based on this scaffold for screening against various biological targets could lead to the discovery of new drug candidates.

Conclusion

This compound stands as a building block of significant, albeit largely unexplored, potential. Its combination of a reactive α-keto ester and a functionalized pyrimidine ring suggests a wide range of possible applications in the synthesis of complex heterocyclic molecules. While the current body of literature is sparse, the foundational principles of organic chemistry allow for the rational design of synthetic strategies that could leverage its unique structure. For medicinal chemists and synthetic organic chemists, this compound represents an intriguing opportunity to develop novel synthetic routes and access new chemical space in the quest for the next generation of therapeutic agents. Further research into the reactivity and applications of this enigmatic molecule is highly warranted and promises to be a fruitful area of investigation.

References

At present, there is a lack of specific peer-reviewed articles detailing the synthesis and application of this compound as a building block. The information regarding its existence and basic properties is primarily available from chemical supplier catalogs.

The Ascendancy of Pyrimidines: A Technical Guide to the Discovery of Novel Bioactive Compounds

Abstract

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone in the development of novel therapeutics.[1] Its prevalence in the structure of nucleobases—cytosine, thymine, and uracil—underscores its biological significance, rendering it a privileged structure in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the discovery of novel pyrimidine-based bioactive compounds, with a focus on strategic synthesis, high-throughput screening, biological evaluation, and the elucidation of mechanisms of action, particularly within the realm of anticancer research.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidine and its derivatives are foundational to a multitude of biological processes.[2] As integral components of nucleic acids, they are central to genetic information storage and transfer.[3] Beyond this fundamental role, the pyrimidine nucleus is a key feature in various vitamins and coenzymes, such as thiamine (Vitamin B1) and riboflavin.[2][4] This inherent biological relevance has made the pyrimidine scaffold a highly attractive starting point for the design of therapeutic agents.

The versatility of the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, allows for extensive chemical modification.[3][5] This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is crucial for enhancing potency and selectivity while minimizing off-target effects.[1][6] Consequently, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[1][5][7] Several FDA-approved drugs, such as 5-fluorouracil (anticancer) and zidovudine (antiviral), incorporate the pyrimidine core, highlighting its clinical significance.[3][6]

Strategic Synthesis of Pyrimidine-Based Compound Libraries

The generation of diverse libraries of pyrimidine derivatives is a critical first step in the discovery of novel bioactive compounds. The choice of synthetic strategy is paramount and is often dictated by the desired substitution patterns and the need for efficiency and scalability.

Classical and Modern Synthetic Approaches

A variety of synthetic methodologies have been developed for the construction of the pyrimidine ring.[6] Traditional methods, such as the Biginelli reaction, which involves the acid-catalyzed three-component reaction of an aldehyde, a β-ketoester, and a urea derivative, remain valuable for producing dihydropyrimidines.[8] Another classical approach is the cyclocondensation of 1,3-dicarbonyl compounds with reagents like urea or guanidine.[6]

In recent years, significant advancements have been made in pyrimidine synthesis, focusing on improving yields, reducing reaction times, and employing more environmentally friendly conditions.[6] These modern approaches include:

-

Metal-Catalyzed Cross-Coupling Reactions: These reactions have become instrumental in the functionalization of the pyrimidine core.[8]

-

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically accelerate reaction rates and improve yields.[8]

-

Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex pyrimidine derivatives.[3]

-

Green Chemistry Approaches: The use of environmentally benign catalysts and solvent-free conditions is a growing trend in pyrimidine synthesis.[6][9]

Workflow for Library Synthesis

The synthesis of a focused library of pyrimidine-based compounds for screening purposes typically follows a structured workflow.

Caption: Workflow for the design and synthesis of a pyrimidine-based compound library.

High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of pyrimidine compounds has been synthesized and characterized, the next step is to identify "hit" molecules that exhibit a desired biological activity. High-throughput screening (HTS) is a crucial technology that enables the rapid evaluation of large numbers of compounds.[10]

HTS assays for pyrimidine derivatives can be broadly categorized into two main approaches:

-

Target-Based Screening: This approach involves testing compounds for their ability to modulate the activity of a specific, predetermined biological target, such as a protein kinase or a receptor, that is implicated in a disease pathway.[10]

-

Phenotypic Screening: In this approach, compounds are evaluated for their ability to induce a desired change in the phenotype of a cell or an organism, such as inducing apoptosis in cancer cells or inhibiting viral replication.[10] Phenotypic screening has the advantage of not requiring prior knowledge of a specific molecular target.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Biological Evaluation and Mechanism of Action Studies

Compounds that are identified as hits in HTS assays undergo further biological evaluation to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Structure-Activity Relationship (SAR) Studies

SAR studies are a cornerstone of medicinal chemistry and involve systematically modifying the structure of a hit compound to understand how different chemical groups influence its biological activity.[11] For pyrimidine derivatives, SAR studies have revealed key insights. For example, substitutions at the C-2, C-4, and C-5 positions of the pyrimidine ring can significantly impact their potency and selectivity as kinase inhibitors.[12][13] Electron-withdrawing groups at the C-5 or C-6 positions have been shown to enhance the anticancer potency of some pyrimidine derivatives.[6]

Elucidating the Mechanism of Action

Understanding how a bioactive compound exerts its effects at the molecular level is crucial for its development as a therapeutic agent. For pyrimidine-based anticancer agents, several mechanisms of action have been identified:

-

Kinase Inhibition: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][14]

-

Inhibition of DNA Synthesis: Some pyrimidine analogs, such as 5-fluorouracil, mimic natural nucleosides and interfere with the synthesis of DNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[3][6]

-

Targeting the Folate Pathway: Certain pyrimidine derivatives can inhibit enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), which are essential for nucleotide biosynthesis.[15]

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.

Lead Optimization and Preclinical Development

Promising lead compounds with confirmed biological activity and a well-defined mechanism of action undergo lead optimization to improve their drug-like properties. This involves modifying the chemical structure to enhance potency, selectivity, and metabolic stability, while reducing toxicity.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a significant role in guiding lead optimization.[16][17] These in silico techniques can predict how changes in chemical structure will affect a compound's activity and can help to prioritize the synthesis of new derivatives.[16][17]

The optimized lead compounds are then subjected to a battery of preclinical studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy and safety in animal models.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful area of research in the quest for novel bioactive compounds. Its inherent biological significance and synthetic tractability make it a privileged structure in medicinal chemistry.[1][4] The integration of modern synthetic methods, high-throughput screening, detailed biological evaluation, and computational drug design has accelerated the discovery of pyrimidine-based compounds with therapeutic potential. As our understanding of the molecular basis of disease deepens, the rational design of new generations of pyrimidine derivatives holds immense promise for addressing unmet medical needs, particularly in the field of oncology.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).

- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

-

Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060–6098. [Link]

- Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. (n.d.). BenchChem.

- . (n.d.). BenchChem.

- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. (n.d.). BenchChem.

- Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compounds. (n.d.). BenchChem.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 22(2), 1775–1788. [Link]

- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2024). ACS Omega.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.

- Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (2024). Asian Journal of Chemistry, 36(12), 2897-2911.

-

Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (n.d.). Bioorganic & Medicinal Chemistry, 21(15), 4488-4501. [Link]

-

Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019). European Journal of Medicinal Chemistry, 164, 256-269. [Link]

- Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. (n.d.). BenchChem.

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.

-

Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia. Retrieved from [Link]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Current Drug Discovery Technologies.

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [Link]

- Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). Semantic Scholar.

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules, 26(21), 6497. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2023). RSC Advances, 13(42), 29497-29511. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Journal of Molecular Structure, 1278, 134937. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Molecules, 26(19), 5932. [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Molecules, 26(19), 5932. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). Current Organic Chemistry. Retrieved from [Link]

-

Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5194. [Link]

-

Computational Methods in the Design of Anticancer Drugs. (2024). International Journal of Molecular Sciences, 25(6), 3505. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). Molecules. Retrieved from [Link]

- A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. (2023). Journal of Chemical and Life Sciences, 2(11), 1198-1216.

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). Molecules, 26(18), 5644. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). Molecules, 17(11), 13197-13209. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). Molecules. Retrieved from [Link]

-

Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2024). International Journal of Molecular Sciences, 25(2), 1141. [Link]

-

Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (n.d.). Future Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). Molecules. Retrieved from [Link]

-

Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

-

Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). Recent Patents on Anti-cancer Drug Discovery, 9(3), 295-329. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). Pharmaceuticals. Retrieved from [Link]

- Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsat.org [ijsat.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Technical Guide to its Enduring Role in Drug Discovery

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, stands as a testament to the power of privileged scaffolds in drug discovery. Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—provides a biological relevance that few other heterocyclic systems can claim. This, combined with its synthetic tractability, has cemented the pyrimidine core as a remarkably versatile and enduring platform for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the pyrimidine scaffold in modern drug discovery, with a particular focus on its application in oncology as kinase inhibitors. We will delve into the causality behind experimental choices in synthetic chemistry, explore the intricacies of structure-activity relationships, and provide detailed, field-proven protocols for the synthesis and evaluation of these vital compounds.

The Strategic Advantage of the Pyrimidine Core

The unique arrangement of two nitrogen atoms at positions 1 and 3 within the six-membered aromatic ring of pyrimidine imparts a distinct set of physicochemical properties that are highly advantageous for drug design. These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the pyrimidine ring is amenable to substitution at multiple positions, allowing medicinal chemists to meticulously fine-tune steric, electronic, and pharmacokinetic properties. This synthetic versatility enables the creation of vast and diverse chemical libraries, significantly increasing the probability of identifying lead compounds with optimal therapeutic indices. The landscape of FDA-approved drugs continues to evolve, with a growing number of therapeutics incorporating the pyrimidine scaffold, highlighting its ongoing importance in addressing a myriad of diseases, especially in the face of emerging drug resistance.[1]

Synthetic Strategies: Building the Pyrimidine Core

The construction of the pyrimidine ring and its subsequent functionalization are critical steps in the drug discovery process. A variety of robust synthetic methodologies have been developed, each with its own advantages depending on the desired substitution pattern and overall molecular complexity.

The Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction is a powerful and efficient one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis. DHPMs themselves have shown a wide range of biological activities and also serve as versatile intermediates for further elaboration.

Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

-

Materials:

-

Aldehyde (e.g., benzaldehyde, 1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate, 1 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., HCl, 3-4 drops)

-

Ethanol (10 mL)

-

-

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and ethanol (10 mL).

-

Add the acid catalyst (e.g., 3-4 drops of concentrated HCl) to the mixture.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

-

Synthesis from Diaminopyrimidines: A Versatile Route

Commercially available diaminopyrimidines, such as 2,4-diamino-6-chloropyrimidine, serve as excellent starting materials for the synthesis of a diverse array of substituted pyrimidines. The chloro substituent at the 6-position is particularly useful as it can be readily displaced by various nucleophiles.

Experimental Protocol: Synthesis of 2,4-Diamino-6-substituted Pyrimidines

-

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Appropriate nucleophile (e.g., an alcohol or amine)

-

Base (e.g., NaH)

-

Dry solvent (e.g., DMSO)

-

-

Procedure:

-

Chlorination: Convert 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine by heating with phosphorus oxychloride.[2] After the reaction, the mixture is carefully quenched with ice water and neutralized to precipitate the product.[2]

-

Nucleophilic Substitution: To a solution of the nucleophile (e.g., (S)-2,3-isopropylideneglycerol) in a dry solvent like DMSO, add a strong base such as sodium hydride (NaH) and stir at room temperature.[2]

-

Add 2,4-diamino-6-chloropyrimidine to the reaction mixture and heat to 90 °C for several hours.[2]

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

-

Extract the product with an organic solvent such as ethyl acetate.[2]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

-

Pyrimidine Scaffolds as Kinase Inhibitors in Oncology

A particularly fruitful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrimidine derivatives have been successfully developed to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3]

Mechanism of Action: Targeting the EGFR-PI3K-Akt Signaling Pathway

The EGFR-PI3K-Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Pyrimidine-based tyrosine kinase inhibitors (TKIs) are designed to competitively bind to the ATP-binding pocket of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K-Akt pathway.

Caption: EGFR-PI3K-Akt signaling pathway and pyrimidine inhibitor action.

Structure-Activity Relationship (SAR) of Pyrimidine-based Kinase Inhibitors

The potency and selectivity of pyrimidine-based kinase inhibitors are profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of novel and more effective therapeutics.

The following table presents data on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives designed as dual PI3K/mTOR inhibitors, illustrating the impact of structural modifications on their inhibitory activity.

| Entry | Structure | R | IC₅₀ PI3Kα (nM) | IC₅₀ mTOR (nM) |

| 1 | 2-morpholino-4-(p-tolylamino) | H | 12 ± 3 | 140 ± 28 |

| 2 | 2-morpholino-4-(p-tolylamino) | CH₃ | 13 ± 4 | 61 ± 18 |

| 3 | 2-morpholino-4-((4-methoxyphenyl)amino) | H | 10 ± 3 | 100 ± 20 |

| 4 | 2-morpholino-4-((4-methoxyphenyl)amino) | CH₃ | 10 ± 2 | 100 ± 31 |

| 5 | 2-morpholino-4-((4-(trifluoromethoxy)phenyl)amino) | H | 3 ± 1 | 100 ± 26 |

Data adapted from Molecules 2021, 26(18), 5349.[4]

From this data, we can infer several SAR trends. For instance, the introduction of a methyl group at the 7-position (compare entry 1 and 2) appears to improve mTOR inhibition while having minimal impact on PI3Kα activity. Furthermore, substitution on the 4-anilino ring with a trifluoromethoxy group (entry 5) significantly enhances PI3Kα inhibition.

Biological Evaluation: From In Vitro Assays to Cellular Cytotoxicity

The discovery and development of a novel pyrimidine-based drug is a multi-step process that begins with the evaluation of its biological activity. A typical workflow involves initial screening in biochemical assays followed by characterization in cell-based models.

Caption: A typical workflow for pyrimidine-based drug discovery.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay

-

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Test compounds (pyrimidine derivatives)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

-

Plate reader with luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the test compound or DMSO control.

-

Add the kinase to each well and pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-